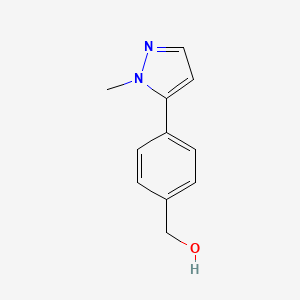
(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol” is a chemical compound with the empirical formula C11H12N2O and a molecular weight of 188.23 . It is a solid in form . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Physical And Chemical Properties Analysis
“(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol” is a solid compound . Its empirical formula is C11H12N2O and it has a molecular weight of 188.23 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- The synthesis of pyrazole derivatives and their structural characterization are a major area of focus. For instance, Ziqing Cao et al. (2010) synthesized and characterized a compound similar to (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, using techniques like NMR, MS, IR spectra, and X-ray diffraction (Ziqing Cao et al., 2010).
Antimicrobial Activity :
- Pyrazole derivatives have shown significant antimicrobial activity. A study by Satyender Kumar et al. (2012) synthesized a series of pyrazoline derivatives and screened them for antimicrobial activity, noting their effectiveness comparable to standard drugs (Satyender Kumar et al., 2012).
Biological Activities :
- The biological activities of pyrazole derivatives, including herbicidal and insecticidal activities, have been explored. Baolei Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives and evaluated their herbicidal and insecticidal activities (Baolei Wang et al., 2015).
Synthesis Techniques :
- Advanced synthesis techniques like ultrasonics have been employed to create pyrazole derivatives. Jorge Trilleras et al. (2013) synthesized a series of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under sonication conditions, highlighting the advantages of this method such as shorter reaction times and good yields (Jorge Trilleras et al., 2013).
Corrosion Inhibition :
- Pyrazole derivatives have also been investigated for their potential as corrosion inhibitors. M. Yadav et al. (2015) studied the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution, demonstrating their efficiency even at low concentrations (M. Yadav et al., 2015).
Fluorescent Compounds :
- The development of fluorescent compounds containing pyrazole moieties has been another area of research. Liang-Wen Zheng et al. (2011) designed and synthesized a series of compounds with pyrazolo[1,5-a]pyrazin-4(5H)-one moiety, investigating their optical properties through UV-vis absorption and fluorescence spectroscopy (Liang-Wen Zheng et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(2-methylpyrazol-3-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOIYABGDSYZPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707173 |
Source


|
| Record name | [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol | |
CAS RN |
179055-18-6 |
Source


|
| Record name | [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

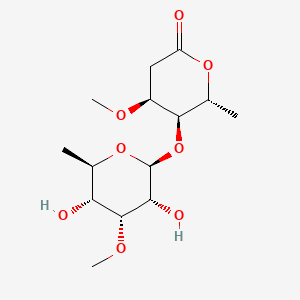
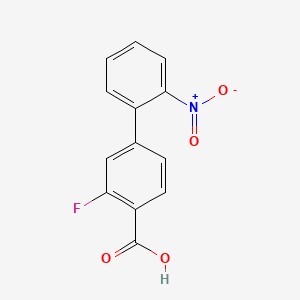

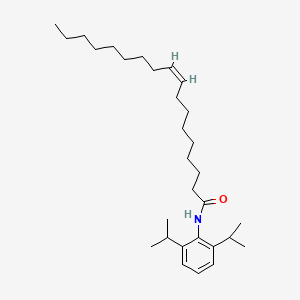
![Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxo lan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]-](/img/structure/B597162.png)
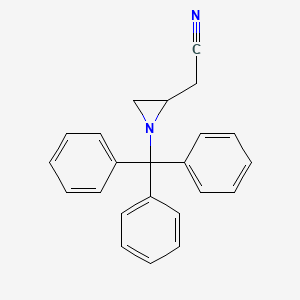
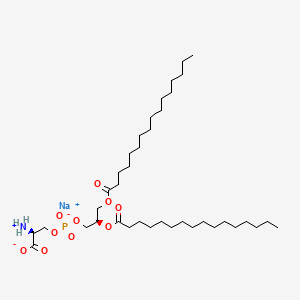
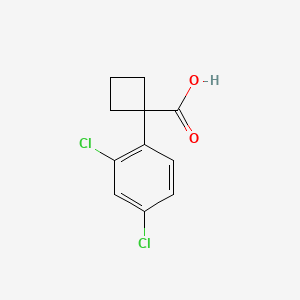
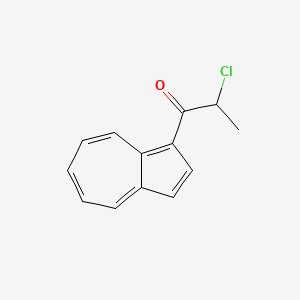
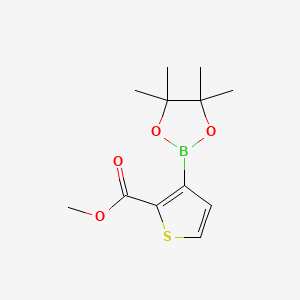
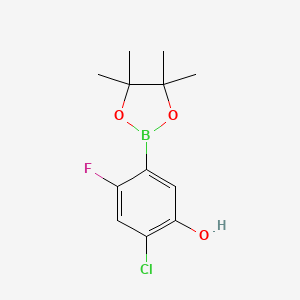
![(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B597172.png)
![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)
![1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione;1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)